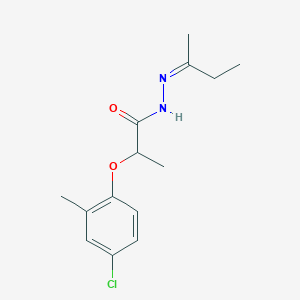
N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide, commonly known as BBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBH is a hydrazone derivative, which is synthesized by the reaction of 4-bromobenzaldehyde and 2-hydroxybenzohydrazide.
Wirkmechanismus
The mechanism of action of BBH is not fully understood. However, it is believed to act through multiple pathways. In cancer cells, BBH has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In inflammation, BBH has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BBH has been shown to have both biochemical and physiological effects. In cancer cells, BBH has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. In inflammation, BBH has been shown to decrease the expression of pro-inflammatory cytokines and chemokines. BBH has also been shown to decrease the levels of reactive oxygen species (ROS) in cells.
Vorteile Und Einschränkungen Für Laborexperimente
BBH has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined by various analytical techniques. BBH is also stable under normal laboratory conditions. However, BBH has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. BBH is also relatively expensive compared to other reagents.
Zukünftige Richtungen
There are several future directions for research on BBH. One area of interest is the development of BBH derivatives with improved anticancer activity. Another area of interest is the development of BBH-based materials with improved corrosion inhibition properties. Additionally, the use of BBH as a reagent for the determination of metal ions in complex matrices is an area of interest for analytical chemists. Finally, the potential use of BBH as a therapeutic agent for other inflammatory diseases, such as asthma and inflammatory bowel disease, is an area of interest for medicinal chemists.
Conclusion:
In conclusion, N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide, or BBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBH has been extensively studied for its potential as an anticancer agent, anti-inflammatory agent, corrosion inhibitor, and reagent for the determination of metal ions. BBH has several advantages for lab experiments, but it also has some limitations. Future research on BBH will focus on developing derivatives with improved activity and developing BBH-based materials for various applications.
Synthesemethoden
The synthesis of BBH involves the reaction of 4-bromobenzaldehyde and 2-hydroxybenzohydrazide in ethanol. The reaction is catalyzed by a small amount of acetic acid and is carried out at room temperature under reflux conditions. The product is obtained as a yellow solid after filtration and drying.
Wissenschaftliche Forschungsanwendungen
BBH has been extensively studied for its potential applications in various fields of science. It has shown promising results in the areas of medicinal chemistry, material science, and analytical chemistry.
Medicinal Chemistry: BBH has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BBH has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis.
Material Science: BBH has been studied for its potential as a corrosion inhibitor. It has been shown to inhibit the corrosion of metals in acidic environments. BBH has also been studied for its potential as a dye for textile applications.
Analytical Chemistry: BBH has been studied for its potential as a reagent for the determination of metal ions. It has been shown to selectively complex with certain metal ions, which can be detected by various analytical techniques.
Eigenschaften
CAS-Nummer |
5325-70-2 |
|---|---|
Molekularformel |
C14H11BrN2O2 |
Molekulargewicht |
319.15 g/mol |
IUPAC-Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11BrN2O2/c15-11-7-5-10(6-8-11)9-16-17-14(19)12-3-1-2-4-13(12)18/h1-9,18H,(H,17,19)/b16-9+ |
InChI-Schlüssel |
NYFGZXMXYMPJAE-CXUHLZMHSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br)O |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Br)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)
![1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230177.png)


![4-[(4-Methylnaphthalen-1-yl)sulfonyl]morpholine](/img/structure/B230187.png)
![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![N-benzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230192.png)
![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)
![N-[(4-isopropylphenyl)sulfonyl]valine](/img/structure/B230194.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)

![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
